molecular formula C20H19F2N3O3 B6543522 4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide CAS No. 1021220-18-7

4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide

Cat. No.: B6543522
CAS No.: 1021220-18-7
M. Wt: 387.4 g/mol
InChI Key: MMMWVMIQOTZZMB-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a difluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the formation of the cyclopropane ring through a cyclopropanation reaction, followed by the introduction of the difluorophenyl group via a formylation reaction. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or derivatives with different functional groups.

Scientific Research Applications

4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular processes. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropaneamido-N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide: shares structural similarities with other benzamide derivatives and compounds containing cyclopropane and difluorophenyl groups.

    N-{2-[(2,4-difluorophenyl)formamido]ethyl}benzamide: Lacks the cyclopropane ring but retains the benzamide and difluorophenyl groups.

    4-cyclopropaneamido-N-{2-[(phenyl)formamido]ethyl}benzamide: Similar structure but without the fluorine atoms on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclopropane ring, difluorophenyl group, and benzamide moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c21-14-5-8-16(17(22)11-14)20(28)24-10-9-23-18(26)12-3-6-15(7-4-12)25-19(27)13-1-2-13/h3-8,11,13H,1-2,9-10H2,(H,23,26)(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMWVMIQOTZZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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